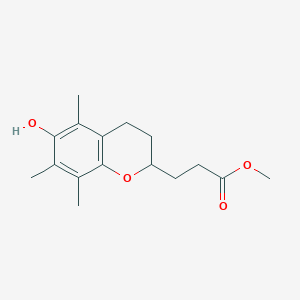

2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman

Übersicht

Beschreibung

.alpha.-Carboxyethyl-6-hydroxychroman ist ein Metabolit von Alpha-Tocopherol, einer Form von Vitamin E. Diese Verbindung findet sich in verschiedenen biologischen Systemen und ist bekannt für ihre antioxidativen Eigenschaften. Es ist ein wasserlösliches Derivat von Alpha-Tocopherol und spielt eine Rolle bei der Abwehr des Körpers gegen oxidativen Stress .

Vorbereitungsmethoden

.alpha.-Carboxyethyl-6-hydroxychroman kann durch eine Reihe von chemischen Reaktionen ausgehend von Linalool synthetisiert werden. Die Syntheseroute umfasst die folgenden Schritte :

Oxidation von Linalool: Linalool wird mit 3-Chlorperoxybenzoesäure in Dichlormethan bei 0°C oxidiert, um γ-Methyl-γ-vinylbutyrolacton zu bilden.

Cyclisierung: Der Zwischenstoff wird dann mit p-Toluolsulfonsäuremonohydrat cyclisiert.

Reinigung: Das Produkt wird mittels Säulenchromatographie an Kieselgel gereinigt.

Endreaktion: Der gereinigte Zwischenstoff wird mit Trimethylhydrochinon in Gegenwart von Bortrifluoridetherat umgesetzt, um .alpha.-Carboxyethyl-6-hydroxychroman zu ergeben.

Analyse Chemischer Reaktionen

.alpha.-Carboxyethyl-6-hydroxychroman unterliegt verschiedenen chemischen Reaktionen, darunter :

Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden.

Substitution: Es kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Pyridiniumchlorochromat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Biological Significance

Alpha-CEHC is primarily known as a water-soluble metabolite of vitamin E. It is formed in the body following the ingestion of tocopherols and is excreted via urine. Its detection in human serum indicates its active role in the metabolism of vitamin E and its potential implications for health .

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of alpha-CEHC. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases such as cardiovascular diseases and cancer. In vitro studies have confirmed that alpha-CEHC exhibits significant antioxidant activity comparable to other known antioxidants .

Metabolic Studies

Research has indicated that alpha-CEHC levels in serum can serve as biomarkers for vitamin E status in the body. A study demonstrated that after administering a single dose of natural vitamin E, serum levels of alpha-CEHC increased significantly, suggesting its utility in monitoring vitamin E metabolism . This application is particularly relevant for assessing dietary intake and supplementation effects.

Potential Therapeutic Uses

Given its antioxidant properties, alpha-CEHC is being explored for potential therapeutic applications in conditions characterized by oxidative stress. Preliminary studies suggest it may play a role in neuroprotection and reducing inflammation . Further research is warranted to investigate its efficacy in clinical settings.

Case Studies

Wirkmechanismus

The mechanism of action of .alpha.-carboxyethyl-6-hydroxychroman involves its antioxidant properties . It neutralizes free radicals by donating an electron, thereby preventing oxidative damage to cells and tissues. The compound interacts with various molecular targets, including lipids, proteins, and DNA, to exert its protective effects.

Vergleich Mit ähnlichen Verbindungen

.alpha.-Carboxyethyl-6-hydroxychroman ähnelt anderen Carboxyethyl-6-hydroxychroman-Verbindungen, wie z. B. Gamma-Carboxyethyl-6-hydroxychroman . Es besitzt einzigartige Eigenschaften, die es von seinen Analoga unterscheiden:

Antioxidative Wirksamkeit: .alpha.-Carboxyethyl-6-hydroxychroman hat eine geringfügig geringere antioxidative Wirksamkeit im Vergleich zu Gamma-Carboxyethyl-6-hydroxychroman.

Biologische Aktivität: Es zeigt unterschiedliche biologische Aktivitäten und Interaktionen mit molekularen Zielstrukturen.

Stoffwechselwege: Die Stoffwechselwege und Ausscheidungsraten von .alpha.-Carboxyethyl-6-hydroxychroman unterscheiden sich von denen seiner Analoga.

Ähnliche Verbindungen umfassen:

- Gamma-Carboxyethyl-6-hydroxychroman

- Delta-Carboxyethyl-6-hydroxychroman

Biologische Aktivität

2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, commonly referred to as alpha-CEHC, is a metabolite of vitamin E (tocopherol) that has garnered attention for its biological activities, particularly its antioxidant properties. This article explores the compound's biological activity through various studies and findings.

- Chemical Formula : C₁₆H₂₂O₄

- Molecular Weight : 278.34 g/mol

- IUPAC Name : 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid

- CAS Registry Number : 4072-32-6

Biological Activity Overview

Alpha-CEHC is primarily recognized for its role as a water-soluble metabolite of alpha-tocopherol. Its biological activities include:

- Antioxidant Activity :

- Metabolism and Excretion :

-

Potential Health Benefits :

- Research suggests that alpha-CEHC may have protective effects against chronic diseases linked to oxidative stress, including cardiovascular diseases and certain cancers . Its role in metabolic pathways also hints at potential benefits in conditions like diabetes and obesity through modulation of lipid metabolism .

Study 1: Serum Levels Post Vitamin E Supplementation

In a controlled study involving 21 healthy subjects who ingested a single dose of vitamin E, researchers monitored serum levels of alpha-tocopherol and its metabolite alpha-CEHC over time. The results indicated a statistically significant increase in both compounds after supplementation, highlighting the relationship between vitamin E intake and alpha-CEHC excretion .

Study 2: Antioxidant Mechanisms

A comprehensive review examined the electrochemical behavior of vitamin E derivatives, including alpha-CEHC. The study detailed mechanisms by which these compounds act as antioxidants through hydrogen atom transfer reactions that terminate lipid peroxidation cycles .

Study 3: Correlation with Disease Markers

Another investigation explored the correlation between urinary excretion of alpha-CEHC and plasma concentrations of tocopherols in patients with metabolic disorders. The findings suggested that higher levels of alpha-CEHC might be associated with reduced oxidative stress markers in these patients .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₂O₄ |

| Molecular Weight | 278.34 g/mol |

| Peak Serum Level Post-Supplementation | 42.4 nmol/L (12 hours) |

| Antioxidant Activity | Significant |

Eigenschaften

IUPAC Name |

3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXODOWFEFKOVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4072-32-6 | |

| Record name | α-CEHC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.